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Compound of Interest

Compound Name:
1,3-Dimethyluracil-5-

carboxaldehyde

Cat. No.: B1297471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and a proposed biological evaluation workflow for the novel compound 1,3-
Dimethyluracil-5-carboxaldehyde. This document is intended to serve as a valuable resource

for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology,

and drug discovery.

Physicochemical Properties
1,3-Dimethyluracil-5-carboxaldehyde, a derivative of the pyrimidine nucleobase uracil,

possesses a unique set of physicochemical characteristics relevant to its potential applications

in drug development. The available quantitative data for this compound are summarized below.
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Property Value Source

Molecular Formula C₇H₈N₂O₃ --INVALID-LINK--

Molecular Weight 168.15 g/mol --INVALID-LINK--

Boiling Point 274.1 °C at 760 mmHg --INVALID-LINK--

Density 1.408 g/cm³ --INVALID-LINK--

Flash Point 122.6 °C --INVALID-LINK--

Melting Point Not available -

Solubility Not available -

pKa Not available -

Note: Some physical properties such as melting point, solubility, and pKa for 1,3-
Dimethyluracil-5-carboxaldehyde are not readily available in the searched literature.

Synthesis and Characterization
The introduction of a formyl group at the C-5 position of the uracil ring is a key synthetic step. A

plausible and widely used method for this transformation is the Vilsmeier-Haack reaction.

This protocol is a representative procedure based on established Vilsmeier-Haack reactions on

electron-rich aromatic and heteroaromatic compounds.

Materials:

1,3-Dimethyluracil

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM, anhydrous)

Sodium acetate (NaOAc)
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Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexane for chromatography

Procedure:

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a

dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF)

to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled

DMF with constant stirring. The reaction is exothermic and should be controlled carefully.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which

the Vilsmeier reagent (a chloroiminium salt) will form.

Formylation Reaction: Dissolve 1,3-dimethyluracil in anhydrous dichloromethane (DCM) and

add it to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice

bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several

hours until the reaction is complete (monitoring by TLC is recommended).

Work-up and Extraction: Cool the reaction mixture back to 0 °C and slowly quench it by

adding a cold aqueous solution of sodium acetate. This will hydrolyze the intermediate

iminium salt to the aldehyde. Transfer the mixture to a separatory funnel and extract the

product with dichloromethane. Wash the organic layer sequentially with deionized water and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure to obtain the crude product. Purify the crude 1,3-
Dimethyluracil-5-carboxaldehyde by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization: The structure and purity of the final product should be confirmed by

spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass
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spectrometry.

Synthesis and Characterization Workflow
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A flowchart illustrating the synthesis and characterization process.

Biological Activity and Potential Signaling Pathways
While specific biological data for 1,3-Dimethyluracil-5-carboxaldehyde is not currently

available, uracil and its derivatives are known to exhibit a wide range of biological activities,

including antiviral and anticancer properties. Many of these activities stem from the ability of

uracil analogs to interfere with nucleic acid metabolism by inhibiting key enzymes. For instance,

some uracil derivatives are known to target thymidylate synthase, a critical enzyme in the de

novo synthesis of pyrimidine nucleotides.

The following diagram outlines a logical workflow for the initial biological screening of a novel

uracil derivative like 1,3-Dimethyluracil-5-carboxaldehyde, focusing on its potential as an

anticancer agent. This is a representative pathway and would require experimental validation.
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Hypothetical Biological Evaluation Workflow
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A logical workflow for the biological evaluation of a novel uracil derivative.

This workflow begins with preliminary in vitro screening to assess the compound's general

cytotoxicity against various cancer cell lines and its potential to inhibit key enzymes involved in

cancer cell proliferation. Promising results would then warrant more detailed mechanism-of-

action studies, such as cell cycle analysis and apoptosis assays, to elucidate how the

compound exerts its effects. The ultimate goal of this workflow is to identify potential lead

compounds for further preclinical and clinical development. Uracil derivatives have shown

potential as inhibitors of enzymes like VEGFR-2 and as anticancer agents by targeting

thymidylate synthase.[1][2]
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Conclusion
1,3-Dimethyluracil-5-carboxaldehyde is a compound of interest with potential applications in

medicinal chemistry. This guide provides the currently available physicochemical data and

outlines a standard synthetic and a hypothetical biological evaluation protocol. Further

experimental investigation is required to fully characterize this molecule and explore its

therapeutic potential. The information and workflows presented herein are intended to provide

a solid foundation for future research endeavors in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297471#physicochemical-properties-of-1-3-
dimethyluracil-5-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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